molecular formula C8H8N2O2S2 B1682880 Thiolutin CAS No. 87-11-6

Thiolutin

Cat. No. B1682880
CAS RN: 87-11-6
M. Wt: 228.3 g/mol
InChI Key: MHMRAFONCSQAIA-UHFFFAOYSA-N
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Description

Thiolutin is a sulfur-containing antibiotic, which is a potent inhibitor of bacterial and yeast RNA polymerases . It was found to inhibit in vitro RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) . It is also an inhibitor of mannan and glucan formation in Saccharomyces cerevisiae and used for the analysis of mRNA stability .


Synthesis Analysis

Dithiolopyrrolone (DTP) group antibiotics, which include Thiolutin, were first isolated in the early half of the 20th century . The synthesis and biosynthesis of this structurally intriguing class of molecules have been reawakened by recent research .


Molecular Structure Analysis

Thiolutin is one of a family of microbially produced dithiolopyrrolone compounds that feature an intra-molecular and redox-sensitive disulfide bond . It is thought to be a pro-drug whose anti-microbial action requires reduction of the intramolecular disulfide .


Chemical Reactions Analysis

Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro . It has been shown to cause oxidation of thioredoxins in vivo and interacts functionally with multiple metals including Mn 2+ and Cu 2+, and not just Zn 2+ .


Physical And Chemical Properties Analysis

Thiolutin is a sulfur-based antibiotic agent . It has a molecular weight of 228.29 and its formula is C8H8N2O2S2 . It is soluble in DMSO to 10 mM .

Scientific Research Applications

  • Transcriptional Inhibition in Yeast : Thiolutin is known as a general inhibitor of transcription in yeast. It's used to calculate mRNA decay rates by stopping transcription and then measuring the abundance of mRNAs. However, it also inhibits mRNA degradation, which can lead to miscalculations of mRNA half-lives (Pelechano & Pérez-Ortín, 2008).

  • Inhibition of Metalloproteases : Thiolutin is a zinc chelator that inhibits JAMM domain-containing metalloproteases, such as Rpn11, Csn5, AMSH, and BRCC36. These enzymes are involved in various cellular processes including the ubiquitin-proteasome pathway (Lauinger et al., 2017).

  • Heat Shock Protein 27 Phosphorylation : In human endothelial cells, Thiolutin is a potent inducer of heat shock protein 27 (Hsp27) phosphorylation. This phosphorylation requires p38 kinase and is linked to the regulation of angiogenesis (Dai et al., 2008).

  • Effects on Endothelial Cell Adhesion : Thiolutin affects endothelial cell adhesion and tumor growth. It induces phosphorylation of HSPB1 (Hsp27), alters cytoskeletal dynamics, and disrupts cell adhesion mechanisms (Jia et al., 2010).

  • Inhibition of Macromolecular Synthesis in Yeast : Thiolutin has been shown to be a potent inhibitor of ribonucleic acid (RNA) and protein synthesis in Saccharomyces cerevisiae. Its reversible action makes it useful in studies of yeast growth stages (Jimenez, Tipper, & Davies, 1973).

  • Applications in Chemical Synthesis : Thiols, including thiolutin, are extensively used in chemical synthesis due to their reactivity under benign conditions. They have applications across various fields, including materials and engineering (Hoyle, Lowe, & Bowman, 2010).

  • Inhibition of mRNA Synthesis in E. coli : Thiolutin inhibits the incorporation of radioactive precursors into ribonucleic acid and protein in Escherichia coli, suggesting its use as a tool for reversible inhibition of ribonucleic acid synthesis in bacterial studies (Khachatourians & Tipper, 1974).

  • Direct Inhibitor of RNA Polymerase II : Recent studies show that thiolutin directly inhibits RNA polymerase II in vitro. It requires reduction and the presence of Mn2+ for inhibitory activity and induces oxidative stress and alters metal homeostasis in vivo (Qiu et al., 2021).

  • Inhibition of NLRP3 Inflammasome Activation : Thiolutin inhibits NLRP3 inflammasome activation by blocking NLRP3 deubiquitination. This has implications in treating NLRP3-associated inflammatory diseases (Ren et al., 2021).

Safety And Hazards

Thiolutin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity - Oral Category 2 and Acute toxicity - Inhalation (Dusts/Mists) Category 2 . It is recommended to be used only outdoors or in a well-ventilated area and to wear respiratory protection .

properties

IUPAC Name

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRAFONCSQAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040624
Record name Thiolutin
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Molecular Weight

228.3 g/mol
Source PubChem
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Physical Description

Solid
Record name Thiolutin
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Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg
Record name Thiolutin
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Solubility

0.21 mg/mL
Record name Thiolutin
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Product Name

Thiolutin

CAS RN

87-11-6
Record name Thiolutin
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Record name N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)
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Record name THIOLUTIN
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Record name Thiolutin
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Melting Point

273 - 276 °C
Record name Thiolutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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